molecular formula C14H20N2O B2844644 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide CAS No. 2034232-63-6

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2844644
CAS No.: 2034232-63-6
M. Wt: 232.327
InChI Key: XPTAXLGYOCXLJA-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a pivalamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 5-cyclopropylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pivalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the pivalamide moiety.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Pyridyl)pivalamide: Similar structure but lacks the cyclopropyl group, leading to different chemical properties and reactivity.

    N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide:

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide is unique due to the presence of the cyclopropyl group, which enhances its stability and reactivity

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-8-10-6-12(9-15-7-10)11-4-5-11/h6-7,9,11H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTAXLGYOCXLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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